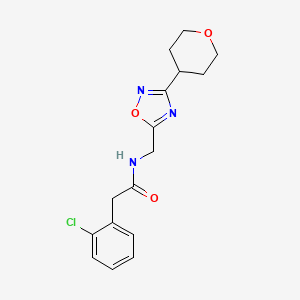

2-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide

Description

2-(2-Chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic acetamide derivative characterized by a 1,2,4-oxadiazole core substituted with a tetrahydro-2H-pyran-4-yl group at the 3-position and a 2-chlorophenylacetamide moiety at the 5-position. This compound's structural uniqueness lies in its hybrid heterocyclic framework, combining the metabolic stability of the oxadiazole ring with the conformational flexibility of the tetrahydro-2H-pyran group. Such features are often exploited in medicinal chemistry to enhance pharmacokinetic properties, including solubility and bioavailability .

Properties

IUPAC Name |

2-(2-chlorophenyl)-N-[[3-(oxan-4-yl)-1,2,4-oxadiazol-5-yl]methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClN3O3/c17-13-4-2-1-3-12(13)9-14(21)18-10-15-19-16(20-23-15)11-5-7-22-8-6-11/h1-4,11H,5-10H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDQNVNNWAFUSMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C2=NOC(=N2)CNC(=O)CC3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.78 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the Tetrahydropyran Group: The tetrahydropyran ring is often introduced via a nucleophilic substitution reaction involving a suitable leaving group.

Coupling with the Chlorophenyl Group: The final step involves coupling the oxadiazole-tetrahydropyran intermediate with a chlorophenyl acetamide derivative, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydropyran ring, leading to the formation of lactones or other oxidized derivatives.

Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of hydrazine derivatives.

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).

Major Products

Oxidation: Lactones or carboxylic acids.

Reduction: Hydrazine derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, compounds containing the oxadiazole moiety have demonstrated notable activity against various cancer cell lines. Research indicates that derivatives of oxadiazoles can inhibit cancer cell proliferation and induce apoptosis through multiple mechanisms, including the modulation of apoptotic pathways and cell cycle arrest.

Case Study: Anticancer Efficacy

A study conducted by Evren et al. (2019) synthesized novel derivatives of oxadiazoles and tested their efficacy against human lung adenocarcinoma cells. The results showed that certain derivatives exhibited significant cytotoxicity with IC50 values indicating potent activity against these cancer cells .

Anticonvulsant Properties

Another application of 2-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is in the field of anticonvulsant research. Compounds with similar structural features have been investigated for their ability to protect against seizures.

Case Study: Seizure Protection

Research involving thiazole-linked compounds indicated that modifications at specific positions on the phenyl ring enhanced anticonvulsant activity. For instance, a derivative demonstrated significant protective effects in electroshock seizure tests, suggesting a promising avenue for developing new anticonvulsant medications .

Anti-inflammatory Effects

The compound's potential anti-inflammatory properties are also noteworthy. Research has shown that oxadiazole derivatives can exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.

Case Study: Inflammation Modulation

In a study examining various oxadiazole derivatives, it was found that certain compounds significantly reduced inflammation markers in vitro. This suggests that this compound may hold therapeutic promise for treating inflammatory diseases .

Mechanistic Insights and Structure-Activity Relationships (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The presence of specific substituents on the phenyl ring and the oxadiazole moiety plays a critical role in enhancing its pharmacological properties.

Data Table: Structure Activity Relationship

| Compound Structure | Activity Type | IC50 Value (µM) | Reference |

|---|---|---|---|

| Oxadiazole Derivative A | Anticancer | 23.30 ± 0.35 | Evren et al., 2019 |

| Thiazole-linked Compound B | Anticonvulsant | 24.38 | Siddiqui et al., 2020 |

| Oxadiazole Derivative C | Anti-inflammatory | N/A | Łączkowski et al., 2020 |

Mechanism of Action

The exact mechanism of action of 2-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide depends on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

a) 2-(2-Chlorophenyl)-N-{1-[3-(4-Pyridinyl)-1,2,4-Oxadiazol-5-yl]Cyclohexyl}Acetamide ()

- Key Differences : Replaces the tetrahydro-2H-pyran-4-yl group with a cyclohexyl ring and substitutes the pyran oxygen with a pyridinyl group.

- This may alter receptor binding compared to the target compound's pyran group, which offers ether oxygen-mediated solubility .

b) N-[3-(4-Chlorophenyl)-1-(Tetrahydro-2H-Pyran-2-yl)-1H-Pyrazol-5-yl]Acetamide ()

- Key Differences : Features a pyrazole ring instead of oxadiazole, with the tetrahydro-2H-pyran group at the 1-position.

- The pyran substitution position (2-yl vs. 4-yl) could influence steric bulk and ring puckering .

Analogues with Alternative Heterocyclic Cores

a) 2-Chloro-N-[1-(4-Chlorophenyl)-3-Cyano-1H-Pyrazol-5-yl]Acetamide ()

- Key Differences: Substitutes oxadiazole with a pyrazole ring bearing a cyano group.

- Implications: The electron-withdrawing cyano group may enhance electrophilicity, impacting reactivity in biological systems. Pyrazole derivatives are often associated with anti-inflammatory or antimicrobial activity .

b) 2-(3,4-Dichlorophenyl)-N-(1,3-Thiazol-2-yl)Acetamide ()

- Key Differences : Replaces oxadiazole with a thiazole ring and incorporates dichlorophenyl substitution.

- Implications: Thiazole rings are known for metal-chelating properties and antimicrobial activity.

Analogues with Triazole and Sulfur Linkages

Compounds such as 2-{[4-Ethyl-5-(Pyridin-2-yl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(4-Fluorophenyl)Acetamide () and 2-{[4-(4-Chlorophenyl)-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-[2-Chloro-5-(Trifluoromethyl)Phenyl]Acetamide () feature triazole cores with sulfur bridges.

- Triazole rings offer metabolic resistance but may reduce conformational flexibility compared to oxadiazoles .

Pharmacological and Physicochemical Comparisons

Bioactivity Trends

- Oxadiazole Derivatives : The target compound’s oxadiazole ring is associated with kinase inhibition and antimicrobial activity. Analogues like 2-(2-Chlorophenyl)-N-{1-[3-(4-Pyridinyl)-1,2,4-Oxadiazol-5-yl]Cyclohexyl}Acetamide () may exhibit similar profiles but with altered potency due to pyridinyl vs. pyran substituents .

Solubility and Stability

- The tetrahydro-2H-pyran group in the target compound enhances water solubility via ether oxygen hydrogen bonding, whereas cyclohexyl or pyridinyl analogues () may prioritize lipophilicity.

- Triazole-sulfur derivatives () show increased metabolic stability but reduced solubility due to hydrophobic sulfur atoms .

Crystallographic and Computational Insights

- Crystal Packing : reveals that dichlorophenyl acetamides form hydrogen-bonded dimers (R₂²(8) motifs), a feature likely shared by the target compound. SHELX software () is critical for such analyses .

- Electronic Properties : Theoretical studies on similar compounds () suggest that HOMO-LUMO gaps and MESP maps correlate with bioactivity, which could guide optimization of the target compound .

Biological Activity

The compound 2-(2-chlorophenyl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide is a derivative of oxadiazole, which has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article aims to delve into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Anticancer Activity

Research indicates that oxadiazole derivatives exhibit significant anticancer properties. In a study focused on various oxadiazole compounds, it was found that certain derivatives displayed potent cytotoxic effects against multiple cancer cell lines. For instance, compounds with specific substitutions on the phenyl ring showed enhanced activity against human cancer cell lines such as MCF7 (breast cancer) and HepG2 (liver cancer) .

Table 1: Anticancer Activity of Oxadiazole Derivatives

| Compound | Cell Line | IC50 (µM) | Effectiveness |

|---|---|---|---|

| 7f | HepG2 | 16.782 | High |

| 7a | HepG2 | 20.667 | Moderate |

| 13 | A431 | <0.5 | Very High |

The mechanism by which oxadiazole derivatives exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways associated with tumor growth. Molecular docking studies have suggested that these compounds interact favorably with target proteins involved in cell proliferation and survival . For example, one study highlighted how certain oxadiazoles inhibited the EGFR pathway, which is crucial for many cancers .

Antimicrobial Activity

In addition to anticancer properties, oxadiazole derivatives have also demonstrated antimicrobial activity. A series of synthesized compounds were tested against various bacterial strains, showing moderate to strong inhibitory effects against Salmonella typhi and Bacillus subtilis . The structure-activity relationship (SAR) studies indicated that specific functional groups significantly enhance antimicrobial efficacy.

Table 2: Antimicrobial Activity Against Various Bacteria

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 7l | Salmonella typhi | 15 |

| 7m | Bacillus subtilis | 18 |

| 7n | Escherichia coli | 10 |

Enzyme Inhibition

Another notable biological activity of the compound is its potential as an enzyme inhibitor. Screening against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) revealed that oxadiazole derivatives could serve as effective inhibitors for these enzymes, which are often implicated in neurodegenerative diseases .

Study on Synthesis and Biological Screening

A significant study synthesized a series of oxadiazole derivatives similar to the compound . These derivatives were screened for their biological activities, revealing that modifications in the molecular structure could lead to enhanced interactions with biological targets. The study concluded that compounds with electron-withdrawing groups on the phenyl ring exhibited improved potency against AChE .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinities of these compounds to their respective targets. For instance, compound 19 demonstrated strong binding interactions with specific proteins involved in cancer pathways, suggesting a promising avenue for therapeutic development .

Q & A

Basic Question: How can researchers optimize the synthesis of this compound to achieve high yield and purity?

Methodological Answer:

The synthesis of this compound involves multi-step routes requiring precise control of reaction parameters:

- Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution reactions, while dichloromethane (DCM) is suitable for acid-sensitive intermediates .

- Temperature Control: Maintain temperatures between 50–80°C during cyclization steps to prevent side reactions. Room temperature is optimal for coupling reactions involving acetamide moieties .

- Catalysts and Bases: Use potassium carbonate or triethylamine to deprotonate intermediates and facilitate bond formation. Catalytic amounts of iodine may accelerate heterocycle formation .

- Purification: Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the pure product .

Basic Question: What analytical techniques are essential for confirming the structural integrity of the compound post-synthesis?

Methodological Answer:

Orthogonal analytical methods are critical:

- NMR Spectroscopy: Use H and C NMR to verify aromatic protons (δ 7.2–8.1 ppm), oxadiazole carbons (δ 155–165 ppm), and acetamide carbonyl signals (δ 168–170 ppm) .

- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]) with mass accuracy <5 ppm. Fragmentation patterns should align with expected functional groups (e.g., loss of tetrahydro-2H-pyran) .

- X-ray Crystallography: Resolve crystal structures to validate stereochemistry and intermolecular interactions (e.g., hydrogen bonding between acetamide and oxadiazole) .

Advanced Question: How can contradictory reports on the biological activity of this compound be reconciled?

Methodological Answer:

Discrepancies often arise from structural analogs or assay variability. To resolve these:

- Structural Variation Analysis: Compare analogs with differing substituents (e.g., 4-chlorophenyl vs. 3-chlorophenyl) using in vitro assays (e.g., IC in cancer cell lines). For example, the 2-chlorophenyl group may enhance target binding affinity over 4-substituted analogs .

- Assay Standardization: Use uniform protocols (e.g., ATP-based viability assays) across labs. Control for variables like serum concentration or incubation time .

- Computational Modeling: Perform molecular docking to predict binding modes to target proteins (e.g., kinase domains), identifying critical interactions (e.g., hydrogen bonds with oxadiazole) .

Advanced Question: What computational strategies are recommended to elucidate the structure-activity relationship (SAR) of this compound?

Methodological Answer:

- Density Functional Theory (DFT): Calculate electrostatic potential (MESP) maps to identify nucleophilic/electrophilic regions. For example, the oxadiazole ring’s electron-deficient nature may drive interactions with biological targets .

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein binding over 100+ ns to assess stability of key interactions (e.g., tetrahydro-2H-pyran’s hydrophobic packing) .

- HOMO-LUMO Analysis: Evaluate electron transfer potential. A narrow HOMO-LUMO gap (<4 eV) suggests redox activity, relevant for pro-drug activation .

Basic Question: What purification methods are most effective for isolating this compound from reaction by-products?

Methodological Answer:

- Chromatography: Use flash chromatography with gradients (e.g., 20–50% ethyl acetate in hexane) to separate polar by-products. Monitor fractions via TLC (Rf ≈ 0.3 in 1:1 EA/Hex) .

- Recrystallization: Dissolve crude product in hot ethanol (70°C), then cool to 4°C for crystallization. Yields >70% are achievable with minimal impurities .

Advanced Question: How can researchers design experiments to investigate the metabolic stability of this compound in biological systems?

Methodological Answer:

- In Vitro Microsomal Assays: Incubate the compound with liver microsomes (human or rodent) at 37°C. Quantify parent compound depletion over 60 minutes using LC-MS/MS. Calculate half-life (t) to assess stability .

- Phase I Metabolism Profiling: Identify metabolites via high-resolution mass spectrometry (HRMS). Look for hydroxylation (e.g., +16 Da) or demethylation (-14 Da) patterns .

Advanced Question: What methodologies are suitable for resolving discrepancies in reported reaction mechanisms for this compound’s synthesis?

Methodological Answer:

- Kinetic Isotope Effects (KIE): Use deuterated reagents (e.g., DMF-d) to probe rate-determining steps. A primary KIE (>2) indicates bond-breaking in the transition state .

- Computational Reaction Path Searching: Apply quantum chemical methods (e.g., DFT) to map energy profiles. For example, oxadiazole ring formation may proceed via a nitrile oxide intermediate .

Basic Question: How should stability studies be conducted to assess this compound’s shelf-life under varying environmental conditions?

Methodological Answer:

- Forced Degradation Studies: Expose the compound to heat (60°C), humidity (75% RH), and UV light (ICH Q1B guidelines). Monitor degradation via HPLC:

- Acceptance Criteria: <5% degradation over 4 weeks indicates robust stability .

- pH Stability: Dissolve in buffers (pH 1–13) and analyze at 24-hour intervals. The acetamide group may hydrolyze under alkaline conditions (pH >10) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.